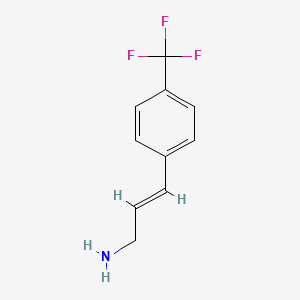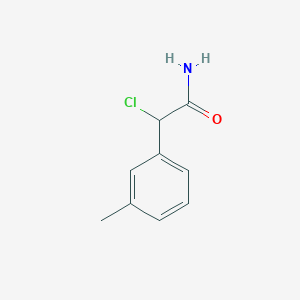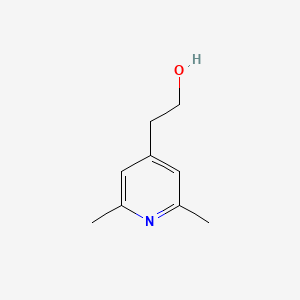
2-Quinazolineacetamide, 4-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinazolineacetamide, 4-amino- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 2-Quinazolineacetamide, 4-amino- consists of a quinazoline ring system with an acetamide group and an amino group at the 4-position, making it a versatile scaffold for drug development and other applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Quinazolineacetamide, 4-amino- typically begins with anthranilic acid and formamide.
Cyclization: The initial step involves the cyclization of anthranilic acid with formamide to form the quinazoline core.
Acetamide Introduction: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Amino Group Addition: The amino group at the 4-position can be introduced via nitration followed by reduction or through direct amination using suitable amines under catalytic conditions.
Industrial Production Methods: Industrial production of 2-Quinazolineacetamide, 4-amino- often involves optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production may use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: 2-Quinazolineacetamide, 4-amino- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and mild acidic or basic conditions.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products:
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Quinazolineacetamide, 4-amino- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.
Industry: The compound finds applications in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Quinazolineacetamide, 4-amino- involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor-mediated actions, it can act as an agonist or antagonist, influencing cellular responses. The exact pathways and targets depend on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Aminoquinazoline: Lacks the acetamide group but has similar biological activities.
2-Quinazolinone: Contains a carbonyl group at the 2-position instead of an acetamide group.
Uniqueness: 2-Quinazolineacetamide, 4-amino- is unique due to the presence of both the acetamide and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse modifications and interactions, making it a valuable compound in drug discovery and other research areas.
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(4-aminoquinazolin-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4O/c11-8(15)5-9-13-7-4-2-1-3-6(7)10(12)14-9/h1-4H,5H2,(H2,11,15)(H2,12,13,14) |
InChI Key |
ZXUGIFJJRKNETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)


![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)


